Triampyzine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6503-95-3 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

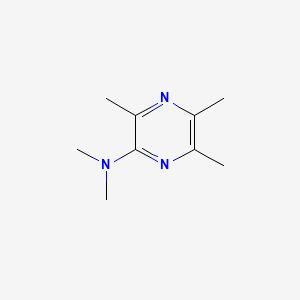

IUPAC Name |

N,N,3,5,6-pentamethylpyrazin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-6-7(2)11-9(12(4)5)8(3)10-6/h1-5H3 |

InChI Key |

RKPVUWPGCFGDJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Triampyzine: A Technical Overview of a Pyrazine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triampyzine, identified by the IUPAC name N,N,3,5,6-pentamethylpyrazin-2-amine, is a pyrazine derivative that was investigated for its potential as an anticholinergic and antisecretory agent.[1] Although it was first described in the literature around 1966, this compound was never commercially marketed.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, drawing from available database information and computational predictions. Due to its status as a non-marketed compound, a significant portion of the physicochemical and pharmacological data is based on computational models rather than extensive experimental validation.

Chemical Structure and Identification

The chemical identity of this compound is well-established through various nomenclature and registry systems.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine | [2] |

| CAS Number | 6503-95-3 | [2] |

| Molecular Formula | C₉H₁₅N₃ | [3] |

| SMILES String | CC1=C(N=C(C(=N1)C)N(C)C)C |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems. For this compound, a combination of computed and limited experimental data for related compounds provides insight into its characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Weight | 165.24 g/mol | Computed | |

| Melting Point | Not available | Experimental data not found | |

| Boiling Point | Not available | Experimental data not found | |

| Solubility | Not available | Experimental data not found | |

| logP (XLogP3-AA) | 1.4 | Computed | |

| pKa | Not available | Experimental data not found |

Pharmacological Profile

Experimental Protocols

Specific experimental protocols for the synthesis, analysis, and biological evaluation of this compound are not detailed in readily accessible scientific literature. However, general methodologies for the characterization of novel chemical entities can be applied.

General Synthetic Approach for Substituted Pyrazines

The synthesis of substituted pyrazines often involves the condensation of a-dicarbonyl compounds with 1,2-diamines. For a pentasubstituted pyrazine like this compound, a multi-step synthesis would likely be required, potentially involving the sequential introduction of methyl and dimethylamino groups onto a pyrazine core.

Physicochemical Property Determination

-

Solubility: The shake-flask method is a standard protocol to determine the aqueous solubility of a compound. An excess of the compound is equilibrated with water at a constant temperature, and the concentration of the dissolved compound is then measured, typically by HPLC.

-

LogP Determination: The octanol-water partition coefficient (logP) can be experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases.

Analytical Characterization

A comprehensive analytical characterization of a synthesized compound like this compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Assays

-

Receptor Binding Assays: To determine the affinity of this compound for various muscarinic acetylcholine receptor subtypes (M1-M5) to elucidate its anticholinergic activity.

-

Functional Assays: To measure the antagonist effect of this compound on acetylcholine-induced responses in cell-based or tissue-based assays, confirming its functional activity.

-

In-vivo Models of Secretion: To evaluate the antisecretory effects of this compound in animal models, for instance, by measuring its impact on salivary or gastric acid secretion.

Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound such as this compound.

References

- 1. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]

- 2. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N,3,5,6-pentamethylpyrazin-2-amine synthesis pathway

An In-depth Technical Guide on the Proposed Synthesis Pathway for N,N,3,5,6-pentamethylpyrazin-2-amine

Introduction

N,N,3,5,6-pentamethylpyrazin-2-amine, a substituted aminopyrazine, holds potential for investigation in drug discovery and development due to the diverse pharmacological activities associated with the pyrazine scaffold.[1][2] This document outlines a proposed synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials and employing established chemical transformations pertinent to pyrazine chemistry. This guide provides detailed hypothetical experimental protocols, a summary of quantitative data based on analogous reactions, and a visual representation of the synthetic route.

Proposed Synthesis Pathway Overview

The synthesis of N,N,3,5,6-pentamethylpyrazin-2-amine can be envisioned through a three-step sequence starting with the construction of a substituted pyrazinone ring, followed by chlorination and subsequent amination.

Caption: Proposed three-step synthesis pathway for N,N,3,5,6-pentamethylpyrazin-2-amine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These are based on standard procedures for similar transformations on heterocyclic systems.

Step 1: Synthesis of 3,5,6-trimethylpyrazin-2-ol

This step involves the condensation of a 1,2-dicarbonyl compound with an alpha-amino amide to form the pyrazinone ring.

-

Reagents and Materials:

-

Butane-2,3-dione (diacetyl)

-

Alaninamide hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of alaninamide hydrochloride (1.0 eq) in water is neutralized with an equimolar amount of aqueous sodium hydroxide.

-

To this solution, add a solution of butane-2,3-dione (1.0 eq) in ethanol.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The pH of the mixture is adjusted to approximately 5 with a suitable acid.

-

The mixture is then heated to reflux for 4-6 hours to facilitate cyclization and dehydration.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 3,5,6-trimethylpyrazin-2-ol.

-

Step 2: Synthesis of 2-chloro-3,5,6-trimethylpyrazine

This step converts the hydroxyl group of the pyrazinone into a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

-

Reagents and Materials:

-

3,5,6-trimethylpyrazin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a scavenger for HCl)

-

-

Procedure:

-

A mixture of 3,5,6-trimethylpyrazin-2-ol (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is carefully prepared in a flask equipped with a reflux condenser. N,N-Dimethylaniline (0.5 eq) can be added as a catalyst and acid scavenger.

-

The mixture is heated to reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a base such as sodium bicarbonate or sodium hydroxide solution until it is slightly alkaline.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

-

The crude 2-chloro-3,5,6-trimethylpyrazine is purified by column chromatography.

-

Step 3: Synthesis of N,N,3,5,6-pentamethylpyrazin-2-amine

The final step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by dimethylamine.

-

Reagents and Materials:

-

2-chloro-3,5,6-trimethylpyrazine

-

Dimethylamine (as a solution in THF, ethanol, or as a gas)

-

A suitable solvent such as ethanol, DMF, or a sealed tube for gaseous dimethylamine.

-

A non-nucleophilic base like triethylamine or potassium carbonate (optional, to scavenge HCl).

-

-

Procedure:

-

2-chloro-3,5,6-trimethylpyrazine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol) in a pressure-resistant vessel.

-

An excess of dimethylamine solution (e.g., 40% in water or 2M in THF, 3.0-5.0 eq) is added.

-

The vessel is sealed and heated to 80-120 °C for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

After cooling to room temperature, the solvent and excess dimethylamine are removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with water to remove any salts.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product, N,N,3,5,6-pentamethylpyrazin-2-amine, is purified by column chromatography or distillation under reduced pressure.

-

Data Presentation

The following table summarizes the key parameters for the proposed synthesis pathway. The yields are estimates based on similar reactions reported in the literature for pyrazine derivatives.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pyrazinone Formation | Butane-2,3-dione, Alaninamide | Ethanol/Water | Reflux | 4-6 | 60-75 |

| 2 | Chlorination | 3,5,6-trimethylpyrazin-2-ol, POCl₃ | Neat | Reflux | 2-4 | 70-85 |

| 3 | Amination | 2-chloro-3,5,6-trimethylpyrazine, Dimethylamine | Ethanol | 80-120 | 12-24 | 65-80 |

Conclusion

This document presents a viable and logical synthetic route for the preparation of N,N,3,5,6-pentamethylpyrazin-2-amine, a novel derivative of the pharmacologically significant pyrazine family. The proposed pathway utilizes standard and well-documented organic transformations, starting from accessible precursors. The provided experimental protocols offer a solid foundation for the practical synthesis of this compound, enabling further research into its chemical and biological properties. The synthesis of related substituted aminopyrazines and tetramethylpyrazine derivatives provides a strong basis for the feasibility of the outlined procedures.[3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Tetramethylpyrazine Containing Chalcone Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]

A Technical Guide to the Anticholinergic Mechanism of Action of Triampyzine

Introduction: The Core Anticholinergic Mechanism

Anticholinergic drugs exert their effects by acting as competitive antagonists to the neurotransmitter acetylcholine (ACh).[2][3][4] Specifically, the majority of therapeutic anticholinergics target the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[2] By blocking the binding of ACh to these receptors, anticholinergic agents inhibit parasympathetic nerve impulses, which are responsible for "rest and digest" functions. This blockade leads to a variety of physiological effects, including reduced saliva and mucus secretion, decreased gastrointestinal motility, and relaxation of smooth muscle in the urinary and respiratory tracts.

There are five subtypes of muscarinic receptors (M1-M5), which are distributed differently throughout the body and couple to distinct signaling pathways.

-

M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

A compound like Triampyzine, described as an anticholinergic, would be expected to competitively bind to one or more of these muscarinic receptor subtypes, preventing acetylcholine-mediated signal transduction.

Quantitative Analysis of Receptor Interaction

To characterize the anticholinergic profile of a compound, its binding affinity (Ki) for each muscarinic receptor subtype and its functional potency (IC50) in cellular assays are determined. The data are typically summarized for comparative analysis.

Table 1: Illustrative Anticholinergic Profile for a Hypothetical Compound (Note: This table presents example data for illustrative purposes and does not represent actual data for this compound.)

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| M1 (Neuronal) | 15.2 | 25.8 |

| M2 (Cardiac) | 5.8 | 10.5 |

| M3 (Glandular/Smooth Muscle) | 2.1 | 4.3 |

| M4 (CNS) | 22.7 | 41.0 |

| M5 (CNS) | 18.9 | 35.6 |

-

Ki (Inhibition Constant): Represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of the drug that elicits a 50% inhibition of the functional response induced by an agonist.

Key Experimental Protocols

The following are standard, detailed methodologies used to generate the quantitative data required to define a compound's anticholinergic mechanism of action.

Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing a single subtype of human muscarinic receptor (e.g., M1, M2, M3, M4, or M5).

-

Radioligand Selection: A high-affinity, subtype-non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Assay Buffer: A phosphate-buffered saline (PBS) or similar physiological buffer (pH 7.4) is used for all dilutions and reactions.

-

Competition Assay:

-

A constant concentration of the radioligand (typically at its Kd value) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

-

The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold assay buffer, and the amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC50) of the test compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the M1, M3, or M5 receptor are cultured in appropriate media and seeded into 96- or 384-well black, clear-bottom plates.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C. This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition (Antagonist Mode):

-

Various concentrations of the test compound (e.g., this compound) are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine), typically the EC80 concentration, is then added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The agonist-induced increase in fluorescence is measured. The inhibitory effect of the test compound is calculated as a percentage of the maximal agonist response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualized Mechanisms and Workflows

The following diagram illustrates the competitive antagonism at a Gq-coupled M3 muscarinic receptor, which is a primary target for anticholinergic effects in smooth muscle and glands.

Caption: Antagonism of the M3 receptor signaling cascade by this compound.

This diagram outlines the logical progression of experiments to fully characterize the anticholinergic properties of a novel compound.

Caption: Experimental workflow for characterizing an anticholinergic compound.

References

In-depth Technical Guide: The Discovery and History of Triampyzine (W-3976B)

Disclaimer: Following an extensive search of scientific literature, patent databases, and historical records, it has been determined that detailed technical information regarding Triampyzine (W-3976B), including comprehensive quantitative data, specific experimental protocols, and mechanism of action, is not available in the public domain. The compound appears to be a pharmaceutical agent developed in the 1960s that did not see widespread clinical use and was likely superseded by newer classes of drugs with more well-documented efficacy and safety profiles. This guide provides a summary of the available information.

Discovery and Historical Context

This compound was identified as a potent gastric antisecretory agent, as indicated by a United States patent filed in the mid-1960s. The research into this compound occurred before the advent of modern gastric acid suppressants like H2-receptor antagonists (e.g., cimetidine, developed in the 1970s) and proton pump inhibitors (e.g., omeprazole, developed in the late 1980s).

The identifier "W-3976B" is consistent with the internal coding nomenclature used by Warner-Lambert, a prominent American pharmaceutical company that was later acquired by Pfizer. This suggests that this compound was likely discovered and underwent initial investigation within their research programs. The primary inventor listed on the associated patent is Robert I. Meltzer.

The limited available information suggests that this compound was notable for its ability to reduce gastric acid secretion without the typical side effects associated with anticholinergic drugs of that era. However, a lack of subsequent publications or clinical trial data indicates that its development was likely discontinued.

Chemical Properties

-

Chemical Name: N,N,3,5,6-pentamethylpyrazin-2-amine[1]

-

Molecular Weight: 165.24 g/mol [2]

-

CAS Number: 6503-95-3[2]

-

Synonyms: Triampizine

Biological Activity

This compound is described as a potent gastric antisecretory agent. It was investigated for its potential use in treating conditions related to hyperacidity. One of its noted characteristics was the absence of anticholinergic side effects, which were a common issue with other acid-suppressing drugs of the time.

A 1969 study by H. Jacobson et al. mentioned this compound in the context of its potential chemical interactions, specifically with the excipient magnesium stearate, which was studied using differential thermal analysis. This indicates that formulation and stability studies were undertaken for this compound.

Due to the lack of publicly available research, no quantitative data on the potency (e.g., IC₅₀ or ED₅₀ values), efficacy in preclinical models, or pharmacokinetic properties of this compound can be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, or in vivo testing of this compound are not available in the accessible literature. The original patent, which would be the most likely source for this information, does not provide the level of methodological detail required for replication under modern standards.

Visualizations

Given the absence of data on signaling pathways or detailed experimental workflows, a diagram illustrating a hypothetical drug discovery and development pathway, contextualized with the known information for this compound, is provided below.

Caption: A logical diagram illustrating the likely early-stage development path of this compound.

Conclusion

This compound (W-3976B) represents a historical footnote in the development of gastric antisecretory agents. While it showed initial promise as a potent compound without the common side effects of its time, it did not progress to become a clinically used therapeutic. The lack of accessible, detailed scientific data prevents a more in-depth technical analysis. The information that is available positions it as a precursor to the more advanced and well-understood acid-suppressing drugs that are standard in clinical practice today. Professionals researching the history of gastroenterological pharmacology may find its origins of interest, but the data required for drug development or detailed scientific inquiry is not publicly available.

References

Pharmacological Profile of Triampyzine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triampyzine, also known by its developmental code name W-3976B, is a compound identified as an anticholinergic and antisecretory agent.[1] Despite its initial description in the scientific literature around 1966, the drug was never brought to market.[1] Consequently, publicly available, in-depth pharmacological data, including detailed experimental protocols, extensive quantitative data, and elucidated signaling pathways, is exceptionally scarce. This guide summarizes the limited information available on this compound and provides a general context for its designated pharmacological class.

Introduction

This compound, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is a derivative of ampyzine.[1] While its parent compound, ampyzine, is described as a central stimulant, this compound was investigated for its anticholinergic and antisecretory properties.[1] The lack of market introduction has resulted in a significant gap in the comprehensive understanding of its pharmacological profile.

Mechanism of Action (Presumed)

As an agent described as "anticholinergic" and "antisecretory," this compound's mechanism of action is presumed to involve the antagonism of acetylcholine at muscarinic receptors.

Anticholinergic Action

Anticholinergic agents work by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors. This inhibition can lead to a variety of physiological effects, depending on the receptor subtype and location.

Antisecretory Action

The antisecretory effects of anticholinergic drugs are a direct consequence of their blockade of muscarinic receptors on exocrine glands. This can lead to a reduction in secretions in the respiratory tract, gastrointestinal tract, and salivary glands.

A simplified, hypothetical signaling pathway for a generic anticholinergic agent is depicted below. It is important to note that this is a generalized representation and has not been specifically validated for this compound.

Figure 1: Hypothetical Anticholinergic Mechanism. This diagram illustrates the general mechanism by which an anticholinergic agent like this compound might block the action of acetylcholine at a muscarinic receptor, leading to a decreased cellular response, such as secretion.

Pharmacokinetics and Pharmacodynamics

There is no specific pharmacokinetic or pharmacodynamic data available for this compound in the public domain. To provide a general understanding, the following table outlines the typical parameters investigated for novel chemical entities.

| Parameter Category | Specific Parameters | Description |

| Pharmacokinetics | Absorption (Bioavailability, Tmax) | The extent and rate at which the drug enters systemic circulation. |

| Distribution (Volume of Distribution, Protein Binding) | The extent to which a drug spreads throughout the body's tissues and fluids. | |

| Metabolism (Metabolites, Half-life) | The biotransformation of the drug and the time it takes for its concentration to halve. | |

| Excretion (Clearance, Route of Elimination) | The removal of the drug and its metabolites from the body. | |

| Pharmacodynamics | Receptor Binding Affinity (Ki, Kd) | The strength of the binding between the drug and its target receptor. |

| Potency (IC50, EC50) | The concentration of the drug required to produce 50% of its maximal effect. | |

| Efficacy (Emax) | The maximum response achievable from the drug. |

Table 1: Standard Pharmacokinetic and Pharmacodynamic Parameters. This table presents the types of quantitative data that would be necessary to characterize the pharmacological profile of this compound. No such data has been found in the available literature for this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available. A typical preclinical pharmacological evaluation would involve a workflow similar to the one outlined below.

Figure 2: General Preclinical Drug Discovery Workflow. This diagram outlines a typical workflow for the preclinical evaluation of a compound. The specific assays and models used would be tailored to the pharmacological class of the drug candidate.

Conclusion

The available information on the pharmacological profile of this compound is extremely limited, classifying it as an anticholinergic and antisecretory agent that did not proceed to market. A comprehensive, in-depth technical guide with quantitative data and detailed experimental protocols cannot be constructed from the sparse public record. The information and diagrams provided in this document are based on the general principles of pharmacology for its designated drug class and are intended for illustrative purposes only. Further investigation into any proprietary or non-public archives would be necessary to build a more complete profile of this compound.

References

In Vitro Activity of Triampyzine Sulfate: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

General Information

Triampyzine sulfate, also known by its developmental code name W-3976B, is chemically designated as N,N,3,5,6-pentamethylpyrazin-2-amine sulfate. It is a derivative of ampyzine, which has been described as a central stimulant. The primary characterization of this compound sulfate in the available literature is as an anticholinergic and antisecretory agent. However, the specific receptors, enzymes, or ion channels through which it exerts these effects, and the quantitative measures of its activity (e.g., IC50, Ki), have not been detailed in the accessed resources.

Quantitative Data Summary

A thorough search for quantitative in vitro activity data for this compound sulfate did not yield any specific metrics. Therefore, the following table remains unpopulated.

| Target | Assay Type | Metric (e.g., IC50, Ki) | Value | Cell Line/System | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental methodologies for assessing the in vitro activity of this compound sulfate are not described in the available literature. General protocols for evaluating anticholinergic or antisecretory activity would likely involve assays such as:

-

Receptor Binding Assays: To determine the affinity of this compound sulfate for various muscarinic acetylcholine receptor subtypes (M1-M5). This would typically involve radioligand binding assays using cell membranes expressing these receptors.

-

Functional Assays: To measure the functional consequences of receptor binding. For example, assessing the inhibition of acetylcholine-induced calcium mobilization in a relevant cell line (e.g., CHO cells expressing a specific muscarinic receptor subtype).

-

Enzyme Inhibition Assays: If the antisecretory effect is mediated by enzyme inhibition (e.g., proton pumps), specific enzyme activity assays would be employed.

Without specific studies on this compound sulfate, a detailed, citable protocol cannot be provided.

Signaling Pathways and Logical Relationships

Due to the lack of specific mechanistic data, a signaling pathway diagram for this compound sulfate cannot be constructed. However, a hypothetical workflow for its initial characterization can be visualized. This diagram illustrates a logical progression of experiments that would typically be performed to elucidate the in vitro activity of a novel compound with suspected anticholinergic properties.

An In-depth Technical Guide to the Solubility and Stability of Triampyzine

A Comprehensive Resource for Researchers and Drug Development Professionals

Disclaimer: Triampyzine is a drug that was developed but never commercially marketed. As a result, publicly available, peer-reviewed data on its specific solubility and stability are scarce. This guide provides a comprehensive framework for researchers to determine these properties, based on the known characteristics of its chemical class (substituted pyrazines) and general principles of pharmaceutical preformulation and stability testing.

Introduction to this compound

This compound, with the chemical name N,N,3,5,6-pentamethylpyrazin-2-amine, is classified as an anticholinergic and antisecretory agent[1]. Its chemical structure features a substituted pyrazine ring, which is a common scaffold in medicinal chemistry[2][3][4]. Understanding the solubility and stability of this compound is a critical first step in any research or development endeavor, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This technical guide outlines the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and the relevant biological pathways associated with its mechanism of action.

Chemical Structure and Properties of this compound

-

IUPAC Name: N,N,3,5,6-pentamethylpyrazin-2-amine[5]

-

Chemical Formula: C₉H₁₅N₃

-

Molar Mass: 165.240 g·mol⁻¹

-

Appearance: Expected to be a crystalline or wax-like solid

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from the behavior of the parent pyrazine molecule and its derivatives.

Solubility Profile

Pyrazine, the core scaffold of this compound, is a weakly basic compound that is moderately soluble in water and soluble in many organic solvents. The substituents on the this compound molecule (five methyl groups and a dimethylamino group) will influence its overall solubility. The methyl groups are nonpolar and will tend to decrease aqueous solubility, while the dimethylamino group can be protonated at acidic pH, which would increase aqueous solubility.

Table 1: Predicted Solubility of this compound

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (neutral pH) | Sparingly soluble | The nonpolar methyl groups are expected to dominate the solubility profile at neutral pH. |

| Aqueous Acid (e.g., pH 1.2) | More soluble | The basic nitrogen atoms on the pyrazine ring and the dimethylamino group will be protonated, forming a more soluble salt. |

| Aqueous Base (e.g., pH 10) | Poorly soluble | The compound will be in its free base form, which is less polar. |

| Ethanol | Soluble | Pyrazine and its derivatives generally show good solubility in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |

Stability Profile

The pyrazine ring is generally stable, but substituted pyrazines can undergo degradation through several pathways, particularly under stress conditions. The likely degradation pathways for this compound are oxidation of the side-chain alkyl groups and hydroxylation of the pyrazine ring.

Table 2: Predicted Degradation Pathways for this compound

| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable | The pyrazine ring is generally resistant to acid hydrolysis. Protonation may protect the ring. |

| Basic Hydrolysis | Likely stable | The pyrazine ring is generally resistant to basic hydrolysis. |

| Oxidation | Oxidation of methyl groups | Carboxylic acid or alcohol derivatives. |

| N-oxidation | N-oxide derivatives of the pyrazine ring or the dimethylamino group. | |

| Thermal Stress | Decomposition at high temperatures | Fragmentation of the molecule. |

| Photolytic Stress | Potential for photodecomposition | A variety of photoproducts depending on the wavelength and intensity of light. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (typically 37 °C for biorelevance) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take samples at various time points (e.g., 2, 4, 8, 24, and 48 hours) to confirm that equilibrium has been reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent under the specified conditions.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.

Methodology:

-

Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature below its melting point (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of this compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate and quantify this compound and any degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products.

Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Optimization: The method should be optimized to achieve adequate resolution between the this compound peak and all degradation product peaks.

Signaling Pathway and Mechanism of Action

As an anticholinergic agent, this compound is expected to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Equilibrium Solubility Determination

Workflow for Forced Degradation Studies

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Triampyzine (Triapine): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 26, 2025

Abstract

Triampyzine, more commonly known as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone or 3-AP), is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides. By targeting this rate-limiting step in DNA synthesis and repair, Triapine has demonstrated broad-spectrum anticancer activity in a variety of preclinical models and has been the subject of numerous clinical investigations. This technical guide provides a comprehensive overview of the molecular targets of Triapine, its mechanism of action, and its therapeutic potential. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary molecular target of Triapine is the enzyme ribonucleotide reductase (RNR).[1] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), an essential step for DNA replication and repair.[2][3] The human RNR enzyme is a heterodimeric tetramer composed of two large (RRM1) and two small (RRM2) subunits. The RRM2 subunit contains a di-iron center and a tyrosyl free radical, which are crucial for the enzyme's catalytic activity.[4]

Triapine functions as a potent iron chelator.[4] It binds to the iron cofactor within the RRM2 subunit, which in turn quenches the essential tyrosyl free radical required for the enzyme's catalytic activity. This action prevents the conversion of ribonucleotides to deoxyribonucleotides, leading to a depletion of the cellular deoxyribonucleotide triphosphate (dNTP) pool. The resulting halt in DNA synthesis and repair induces replication stress, cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cancer cells. The Triapine-iron complex is also redox-active and can generate reactive oxygen species (ROS), which may contribute to further cellular damage.

Notably, Triapine has shown significantly greater potency than hydroxyurea, a first-generation RNR inhibitor, and is effective against both the S-phase-specific RRM2 subunit and the p53-inducible form of the small subunit (p53R2).

Figure 1: Mechanism of Triapine's inhibition of Ribonucleotide Reductase.

Quantitative Data

In Vitro Cytotoxicity

Triapine has demonstrated potent cytotoxic and cytostatic effects across a broad range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values from the National Cancer Institute's NCI-60 screen.

| Cell Line Panel | Mean GI50 (µM) |

| Leukemia | |

| CCRF-CEM | 1.35 |

| HL-60(TB) | 1.00 |

| K-562 | 1.51 |

| MOLT-4 | 1.29 |

| RPMI-8226 | 1.70 |

| SR | 0.98 |

| Non-Small Cell Lung Cancer | |

| A549/ATCC | 2.19 |

| EKVX | 1.78 |

| HOP-62 | 1.62 |

| HOP-92 | 1.55 |

| NCI-H226 | 1.86 |

| NCI-H23 | 1.95 |

| NCI-H322M | 1.74 |

| NCI-H460 | 1.66 |

| Colon Cancer | |

| COLO 205 | 1.51 |

| HCC-2998 | 1.78 |

| HCT-116 | 1.58 |

| HCT-15 | 1.70 |

| HT29 | 1.86 |

| KM12 | 1.66 |

| SW-620 | 1.55 |

| CNS Cancer | |

| SF-268 | 1.70 |

| SF-295 | 1.82 |

| SF-539 | 1.78 |

| SNB-19 | 1.66 |

| SNB-75 | 1.91 |

| U251 | 1.74 |

| Melanoma | |

| LOX IMVI | 1.51 |

| MALME-3M | 1.74 |

| M14 | 1.58 |

| SK-MEL-2 | 1.82 |

| SK-MEL-28 | 2.00 |

| SK-MEL-5 | 1.70 |

| UACC-257 | 1.66 |

| UACC-62 | 1.55 |

| Ovarian Cancer | |

| IGROV1 | 2.09 |

| OVCAR-3 | 2.45 |

| OVCAR-4 | 1.82 |

| OVCAR-5 | 2.51 |

| OVCAR-8 | 1.95 |

| NCI/ADR-RES | 2.29 |

| SK-OV-3 | 2.34 |

| Renal Cancer | |

| 786-0 | 1.55 |

| A498 | 1.78 |

| ACHN | 1.91 |

| CAKI-1 | 1.86 |

| RXF 393 | 1.51 |

| SN12C | 1.70 |

| TK-10 | 1.48 |

| UO-31 | 1.62 |

| Prostate Cancer | |

| PC-3 | 2.00 |

| DU-145 | 2.14 |

| Breast Cancer | |

| MCF7 | 1.95 |

| MDA-MB-231/ATCC | 1.86 |

| HS 578T | 1.78 |

| Data obtained from the NCI Developmental Therapeutics Program public database for NSC 663249. The GI50 is the concentration of the drug that causes 50% inhibition of cell growth. |

Preclinical In Vivo Efficacy

Triapine has demonstrated significant anti-tumor activity in various preclinical animal models.

| Tumor Model | Animal Model | Triapine Dose & Schedule | Outcome |

| L1210 Leukemia | Mice | 1.25 to 20 mg/kg | Curative for some mice. |

| M109 Lung Carcinoma | Mice | 6-10 mg/kg, twice daily for 5 days (i.p.) | Pronounced inhibition of tumor growth. |

| A2780 Ovarian Carcinoma | Mice | 8-10 mg/kg/dose, twice daily for 5-6 days (i.p.) | Pronounced inhibition of tumor growth. |

| U251 and PSN1 Xenografts (with radiation) | Mice | 60 mg/kg i.p. immediately after 4 Gy irradiation | Greater than additive increase in radiation-induced tumor growth delay. |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have provided insights into the absorption, distribution, metabolism, and excretion of Triapine.

| Species | Dose and Route | Cmax | T1/2 | Clearance | Bioavailability |

| Mice | 16 mg/kg (single oral dose) | 1883 ng/mL (at 1 hr) | 48.7 h | Not Reported | Not Reported |

| Dogs | Short 15-min i.v. infusions | Not Reported | Not Reported | Not Reported | Not Reported |

| Note: Emesis was observed in dogs with short infusions, which was reduced by extending the infusion time. |

Clinical Pharmacokinetics

Human pharmacokinetic data has been gathered from Phase I clinical trials.

| Dose and Schedule | Cmax | T1/2 | AUC (Dose-adjusted) |

| 25 mg/m² (2-hr i.v. infusion) | 0.65 ± 0.18 mg/mL (plasma) | 5.3 ± 4.6 hours (plasma) | 1.21 ± 0.43 mghr/mL (plasma) |

| 45 mg/m² (2-hr i.v. infusion) | 0.71 ± 0.18 mg/mL (erythrocytes) | 4.2 ± 2.1 hours (erythrocytes) | 1.45 ± 0.67 mghr/mL (erythrocytes) |

| 96 mg/m²/day (2-hr i.v. infusion) | ~8 µM | 35 min to 3 h | Not Reported |

| Peak plasma concentrations of Triapine at various dose levels in Phase I trials ranged from 2.2-5.5 µM. |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Triapine in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Triapine (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL per well and allow them to adhere overnight.

-

Prepare serial dilutions of Triapine in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of Triapine. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a period equivalent to 3 generations of the untreated control cells (typically 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Western Blot Analysis for DNA Damage Markers

Objective: To detect the induction of DNA damage by Triapine through the analysis of key protein markers (e.g., γH2AX).

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-phospho-Histone H2A.X (Ser139))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Triapine at a relevant concentration and time point (e.g., 1 µM for 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of Triapine on cell cycle distribution.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Triapine at a concentration around the IC50 value for 16-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cancer cells after Triapine treatment.

Materials:

-

Single-cell suspension of cancer cells

-

6-well plates

-

Complete culture medium

-

Triapine solution

-

Methanol and acetic acid solution (for fixing)

-

Crystal violet staining solution

Procedure:

-

Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.

-

Allow cells to attach (typically 6-24 hours).

-

Treat cells with various concentrations of Triapine for a defined period (e.g., 16-24 hours).

-

Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

-

Fix the colonies with a solution of methanol and acetic acid and stain with crystal violet.

-

Count the colonies (typically defined as containing ≥50 cells).

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Triapine in a murine xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Human tumor cells (e.g., 5 x 10^6 cells per mouse)

-

Sterile, serum-free medium or saline

-

Triapine formulation (e.g., in DMSO/PEG300/Tween 80/Saline)

-

Digital calipers

Procedure:

-

Inject tumor cells subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a mean size of approximately 150-200 mm³.

-

Randomize mice into treatment and control groups.

-

Administer Triapine (e.g., 5-30 mg/kg, i.p., twice daily for 5-6 consecutive days) or vehicle control.

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (length x width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

Continue monitoring until tumors reach a predetermined endpoint volume or a humane endpoint is reached.

Figure 2: General experimental workflow for preclinical evaluation of Triapine.

Signaling Pathways Modulated by Triapine

The inhibition of RNR by Triapine and the subsequent DNA damage trigger a cascade of downstream signaling events. A key pathway activated is the DNA Damage Response (DDR), primarily through the ATR-Chk1 signaling axis, which is a critical regulator of the replication checkpoint. This leads to cell cycle arrest, predominantly in the S-phase or at the G1/S boundary, allowing time for DNA repair or, if the damage is too severe, the initiation of apoptosis.

Triapine-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway involves the activation of Bid and the release of cytochrome c from the mitochondria. The extrinsic pathway is activated through the upregulation of the Fas receptor, which sensitizes cancer cells to Fas ligand (FasL)-mediated cell death. This upregulation of Fas is driven by endoplasmic reticulum (ER) stress and the subsequent activation of the NF-κB signaling pathway.

Figure 3: Key signaling pathways affected by Triapine.

Conclusion

Triapine is a potent and well-characterized inhibitor of ribonucleotide reductase with a clearly defined mechanism of action. Its ability to disrupt DNA synthesis and repair by depleting the cellular pool of deoxyribonucleotides makes it an effective anti-cancer agent against a broad range of tumor types in preclinical models. The extensive in vitro and in vivo data, supported by detailed experimental protocols, provide a strong rationale for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering valuable insights into the therapeutic potential of Triapine and a foundation for future investigations into its use as a monotherapy and in combination with other cancer therapies.

References

An In-depth Technical Guide to Triampyzine and its Relation to Ampyzine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Triampyzine and its structural analog, ampyzine. This compound, chemically known as N,N,3,5,6-pentamethylpyrazin-2-amine, is identified as an anticholinergic and antisecretory agent. It is a trimethylated derivative of ampyzine, a compound described as a central nervous system (CNS) stimulant and a putative monoamine oxidase inhibitor (MAOI). This document outlines their chemical properties, relationship, and distinct pharmacological profiles. Detailed experimental protocols for the synthesis of ampyzine are provided, alongside proposed signaling pathways for both compounds based on their respective drug classes.

Introduction

This compound and ampyzine represent an interesting case study in structure-activity relationships, where the addition of three methyl groups to the pyrazine core dramatically alters the pharmacological effects of the parent compound. Ampyzine (developmental code name W-3580B) is characterized as a central stimulant, while its analog, this compound (developmental code name W-3976B), is described as possessing anticholinergic and antisecretory properties[1]. Understanding the nuances of their chemical structures and biological activities is crucial for researchers in the fields of medicinal chemistry and pharmacology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and ampyzine is presented in Table 1. This data facilitates a direct comparison of the two molecules.

| Property | This compound | Ampyzine |

| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine[1] | N,N-Dimethylpyrazin-2-amine[1] |

| Synonyms | 3,5,6-trimethylampyzine, W-3976B[1] | Dimethylaminopyrazine, W-3580B[1] |

| Molecular Formula | C₉H₁₅N₃ | C₆H₉N₃ |

| Molar Mass | 165.24 g/mol | 123.159 g/mol |

| CAS Number | 6503-95-3 | 5214-29-9 |

Relationship and Structural Analysis

This compound is the 3,5,6-trimethylated derivative of ampyzine. This structural modification, the addition of three methyl groups to the pyrazine ring, is responsible for the significant shift in pharmacological activity from a CNS stimulant to an anticholinergic agent.

Pharmacological Profile

This compound: An Anticholinergic and Antisecretory Agent

This compound is described as an anticholinergic and antisecretory agent, although it has never been marketed. Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors in the central and peripheral nervous systems. This blockade inhibits the parasympathetic nervous system, which is responsible for regulating involuntary bodily functions. The antisecretory effects of such agents are a direct consequence of this blockade, leading to reduced secretions from glands.

Proposed Signaling Pathway for this compound (Anticholinergic Action):

The following diagram illustrates the general mechanism of action for an anticholinergic drug like this compound, which involves competitive antagonism of acetylcholine at the muscarinic receptor.

References

An In-depth Technical Guide to the Antisecretory Effects of Triazine-Related Compounds

Disclaimer: The term "Triampyzine" did not yield specific results in scientific literature searches. It is presumed to be a possible misspelling. This guide focuses on compounds with similar names and known antisecretory properties, namely Trifluoperazine and Trithiozine , to address the core requirements of the topic.

This technical whitepaper provides a comprehensive overview of the antisecretory mechanisms and pharmacological effects of Trifluoperazine and Trithiozine, intended for researchers, scientists, and professionals in drug development.

Trifluoperazine: A Phenothiazine with Diverse Antisecretory Actions

Trifluoperazine (TFP) is a phenothiazine derivative primarily known for its antipsychotic effects. However, it also exhibits significant antisecretory properties in both the gastrointestinal and other secretory systems. Its mechanisms of action are multifaceted, primarily revolving around its antagonism of calmodulin and its effects on ion transport.

Quantitative Data on Antisecretory and Related Effects

The following table summarizes the key quantitative data regarding the inhibitory effects of Trifluoperazine on various secretory and related cellular processes.

| Parameter | Model System | Concentration/Dose | Effect | Reference |

| Inhibition of Intestinal Secretion | Rabbit Ileal Mucosa | 0.2-0.5 mM | Partial inhibition of theophylline, 8-Br-cAMP, VIP, dimethyl-PGE2, and E. coli enterotoxin-induced secretion. | [1] |

| Human Small Intestinal Mucosa | 0.1-0.5 mM | Almost complete inhibition of VIP and theophylline-induced electrical responses. | [1] | |

| Rabbit Ileal Mucosa | 0.2-0.5 mM | Complete inhibition of Ca2+ ionophore A23187-induced response. | [1] | |

| Inhibition of Gastric Secretion & Ulceration | Rats (Pylorus Ligation, Stress, Indomethacin-induced ulcers) | 5, 10, 20 mg/kg (oral) | Dose-dependent inhibition of gastric ulcer formation. | [2] |

| Rats | 10, 20 mg/kg (oral) | Depression of gastric juice, acid, and pepsin secretion. | [2] | |

| Enzyme Inhibition | Rat Gastric H+, K+-ATPase (in vivo) | 20 mg/kg | Inhibition of H+, K+-ATPase activity in stress and indomethacin-induced ulcers. | |

| Rat Gastric H+, K+-ATPase (in vitro) | 50 µmol/L | Inhibition of H+, K+-ATPase activity. | ||

| Inhibition of Secretion in Other Systems | Cultured Bovine Adrenal Medullary Chromaffin Cells | ID50: 2 x 10-7 M | Inhibition of acetylcholine-evoked secretory response. | |

| Cultured Bovine Adrenal Medullary Chromaffin Cells | ID50: 2.2 x 10-6 M | Inhibition of high K+-induced secretory response. |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the provided search results. However, the general methodologies employed are described below.

1.2.1. In Vitro Intestinal Antisecretory Studies (Ussing Chamber)

The antisecretory effects of Trifluoperazine in the intestine were likely evaluated using the Ussing chamber technique. This method allows for the measurement of ion transport across an epithelial tissue sheet.

-

Tissue Preparation: Sections of rabbit ileal mucosa or human small intestinal mucosa are obtained and mounted in Ussing chambers, separating the mucosal and serosal sides.

-

Electrophysiological Measurements: The transepithelial potential difference and short-circuit current (Isc) are measured. The Isc is an indicator of net ion transport.

-

Experimental Procedure: After a baseline stabilization period, a secretagogue (e.g., theophylline, VIP) is added to the serosal side to induce secretion (an increase in Isc). Trifluoperazine is then added to the serosal side at various concentrations to assess its inhibitory effect on the stimulated Isc.

-

Flux Studies: Net chloride (Cl-) flux can also be measured using radioisotopes to confirm that changes in Isc are due to inhibition of chloride secretion.

1.2.2. In Vivo Gastric Antisecretory and Anti-ulcer Studies in Rats

-

Animal Model: Male Wistar rats are commonly used.

-

Ulcer Induction: Gastric ulcers can be induced by methods such as pyloric ligation (Shay rat model), stress (e.g., cold restraint), or administration of ulcerogenic agents like indomethacin.

-

Drug Administration: Trifluoperazine is administered orally at different doses prior to ulcer induction.

-

Assessment of Ulceration: After a set period, the animals are sacrificed, and the stomachs are removed, opened along the greater curvature, and examined for ulcers. The ulcer index can be scored based on the number and severity of lesions.

-

Gastric Secretion Analysis: In the pylorus-ligated model, the gastric juice is collected, and its volume, pH, and pepsin concentration are determined.

Signaling Pathways and Mechanism of Action

The primary antisecretory mechanism of Trifluoperazine is its ability to bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.

1.3.1. Calmodulin-Dependent Signaling Pathway

The following diagram illustrates the proposed mechanism of Trifluoperazine's inhibition of calmodulin-dependent secretion.

Caption: Trifluoperazine inhibits secretion by blocking calmodulin activation.

1.3.2. Inhibition of H+, K+-ATPase

In the stomach, Trifluoperazine has been shown to directly inhibit the activity of H+, K+-ATPase, the proton pump responsible for the final step of acid secretion.

The following diagram illustrates the logical relationship of this inhibition.

Caption: Trifluoperazine directly inhibits the gastric proton pump.

Trithiozine: A Gastric Antisecretory Agent

Trithiozine is a compound that was developed as a gastric antisecretory and anti-ulcer agent. Clinical trials have demonstrated its efficacy in reducing both basal and stimulated gastric acid secretion.

Quantitative Data

Specific quantitative data, such as IC50 values or percentage inhibition at various concentrations, for the antisecretory effects of Trithiozine are not available in the reviewed search results. Clinical studies have shown a "very significant action on both basal and stimulated gastric acid secretion," but do not provide specific numerical data.

Experimental Protocols

Detailed experimental protocols for Trithiozine studies were not found in the search results. The clinical trials mentioned were conducted on a double-blind basis and involved hundreds of patients, with outcomes assessed by endoscopy and symptomatic relief. Animal studies have also been performed to establish its anti-secretory and anti-ulcer effects.

Mechanism of Action

The precise mechanism of action for Trithiozine's antisecretory effects is not fully elucidated. However, it is known that its mechanism is distinct from that of anticholinergic agents and H2 receptor antagonists. This suggests that it does not act on muscarinic or histamine H2 receptors, which are key pathways in the stimulation of gastric acid secretion. The following diagram illustrates the known signaling pathways for gastric acid secretion and the proposed, yet undefined, point of action for Trithiozine.

Caption: Trithiozine's antisecretory mechanism is independent of H2 and muscarinic receptors.

Conclusion

Trifluoperazine demonstrates clear antisecretory effects through well-defined mechanisms, primarily calmodulin antagonism and proton pump inhibition. The available quantitative data allows for a dose-dependent characterization of its activity. Trithiozine is an effective gastric antisecretory agent, though the specific quantitative details of its potency and the intricacies of its mechanism of action require further investigation. Its unique mode of action, distinct from H2 receptor antagonists and anticholinergics, suggests a novel therapeutic pathway for the management of acid-related disorders. Further research into these compounds could provide valuable insights for the development of new antisecretory drugs.

References

Methodological & Application

Application Notes and Protocols for Dissolving Triampyzine for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the dissolution of Triampyzine, a compound intended for use in cell culture experiments. Due to the limited public information on a compound with the exact name "this compound," this protocol is based on the properties and handling procedures of Triapine, a structurally related and well-documented thiosemicarbazone. Researchers should validate this protocol for their specific compound. The following guidelines are designed to ensure consistent and effective preparation of this compound for in vitro studies, focusing on solubility, stability, and proper handling techniques to maintain the compound's integrity and biological activity.

Chemical Properties and Solubility

This compound and related compounds are often characterized by their limited solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[3][4]

Table 1: Solubility and Stock Solution Parameters

| Parameter | Value/Recommendation | Citation |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), USP Grade | [1] |

| Recommended Stock Concentration | 10-20 mM | |

| Final DMSO Concentration in Culture | < 1% (v/v) | |

| Storage of Stock Solution | -20°C or -80°C, protected from light |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, low-adsorption microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10-20 mM).

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Experimental Protocol: Dilution for Cell Culture Application

This protocol describes the dilution of the this compound stock solution into cell culture medium for experimental use.

Materials:

-

This compound stock solution (in DMSO)

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

-

Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO or cell culture medium to achieve an intermediate concentration that can be easily added to the final culture volume.

-

Final Dilution: Spike the pre-warmed complete cell culture medium with the appropriate volume of the this compound stock or intermediate dilution to reach the final desired working concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.5%, and not exceeding 1%) to avoid solvent-induced cytotoxicity.

-

Mixing: Gently mix the medium containing this compound by swirling or inverting the tube to ensure homogeneity before adding it to the cells.

-

Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiments.

Stability and Handling Considerations

The stability of this compound in solution is critical for reproducible experimental results.

-

Stability in DMSO: When stored properly, this compound stock solutions in DMSO are generally stable. However, repeated freeze-thaw cycles should be avoided.

-

Stability in Cell Culture Medium: The stability of this compound in aqueous cell culture media can be limited. It is recommended to prepare fresh dilutions for each experiment.

-

Factors Affecting Stability: The presence of certain components in cell culture media, such as metal ions (e.g., Cu²⁺), can potentially inactivate this compound. Additionally, cellular metabolism can contribute to the degradation of the compound over time.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.

References

Application Notes and Protocols for Triampyzine as a Gastric Antisecretory Agent in Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Triampyzine is a compound that was investigated for its gastric antisecretory and anticholinergic properties but was never marketed for therapeutic use. As a result, publicly available data from extensive clinical trials and standardized protocols are limited. The following application notes and protocols are based on the inferred mechanism of action for an anticholinergic agent and established methodologies for evaluating gastric antisecretory compounds. The quantitative data provided for comparative purposes are for well-characterized anticholinergic agents and are intended to serve as a benchmark for experimental design.

Introduction

This compound (IUPAC name: N,N,3,5,6-pentamethylpyrazin-2-amine) is an experimental compound identified as a potential gastric antisecretory agent with anticholinergic properties. Its mechanism of action is presumed to involve the antagonism of muscarinic acetylcholine receptors, which play a crucial role in the stimulation of gastric acid secretion. These notes provide an overview of the theoretical framework for using this compound in a research setting and offer generalized protocols for its investigation.

Mechanism of Action: Inferred Anticholinergic Effects on Gastric Parietal Cells

Gastric acid secretion by parietal cells is a complex process regulated by neural (acetylcholine), hormonal (gastrin), and paracrine (histamine) pathways. Acetylcholine, released from postganglionic nerve fibers, stimulates muscarinic receptors on parietal cells, leading to an increase in intracellular calcium and subsequent activation of the H+/K+ ATPase (proton pump), which is the final step in acid secretion.

As an anticholinergic agent, this compound is hypothesized to competitively inhibit the binding of acetylcholine to muscarinic receptors on gastric parietal cells. The primary muscarinic receptor subtype involved in direct stimulation of acid secretion is the M3 receptor.[1][2][3] By blocking this receptor, this compound would prevent the acetylcholine-induced signaling cascade that leads to proton pump activation, thereby reducing gastric acid output. Some anticholinergic agents also exhibit selectivity for M1 receptors, which are involved in neurotransmission within the enteric nervous system, indirectly affecting gastric acid secretion.[4][5]

Signaling Pathway Diagram

Quantitative Data for Comparative Anticholinergic Agents

| Compound | Receptor Target | In Vivo Model | Stimulant | Parameter | Value | Reference |

| Atropine | Non-selective Muscarinic | Conscious Rats (Pavlov Pouch) | Feeding | Acid Secretion Inhibition | Substantial Suppression | |

| Conscious Rats (Heidenhain Pouch) | Methacholine | Acid Secretion Inhibition | Nearly Complete Inhibition | |||

| Isolated Rat Stomach | Acetylcholine | IC50 | ~1-3 µM (measurable inhibition) | |||

| Pirenzepine | M1-selective Muscarinic | Humans (Duodenal Ulcer Patients) | - | Ulcer Healing Rate (100-150 mg/day) | Superior to placebo | |

| Isolated Rat Parietal Cells | Carbachol | Ki (inhibition of inositol phosphate) | Nanomolar range |

Experimental Protocols

The following are generalized protocols for assessing the gastric antisecretory activity of a compound like this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources.

In Vivo Assessment of Gastric Acid Secretion

4.1.1 Pylorus-Ligated Rat Model (Shay Rat Model)

This acute model is used to evaluate the effect of a compound on basal gastric acid secretion.

Protocol:

-

Animal Preparation: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pylorus at the junction of the stomach and the duodenum using a silk suture.

-

For test animals, administer this compound (intraperitoneally, subcutaneously, or intraduodenally) at the desired doses. Control animals receive the vehicle.

-

Suture the abdominal wall.

-

-

Sample Collection: After a set period (typically 4 hours), euthanize the animals.

-

Analysis:

-

Clamp the esophagus and carefully remove the stomach.

-

Collect the gastric contents into a graduated centrifuge tube.

-

Measure the volume of the gastric juice.

-

Centrifuge the contents to remove any solid debris.

-

Titrate an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid concentration.

-

Calculate the total acid output (volume × concentration).

-

Workflow Diagram:

4.1.2 Chronic Gastric Fistula Model

This model allows for the repeated study of gastric acid secretion in conscious animals, enabling the assessment of responses to various stimuli.

Protocol:

-

Animal Preparation: Surgically prepare rats or dogs with a chronic gastric fistula, allowing for the collection of gastric juice. Allow for a recovery period of several weeks.

-

Experimental Procedure:

-

Fast the animals for 18-24 hours with free access to water.

-

Collect basal gastric secretion for a defined period (e.g., 1 hour).

-

Administer a secretagogue such as histamine or carbachol to stimulate acid secretion.

-

Once a stable-stimulated secretion rate is achieved, administer this compound intravenously or orally at various doses.

-

Continue to collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for several hours.

-

-